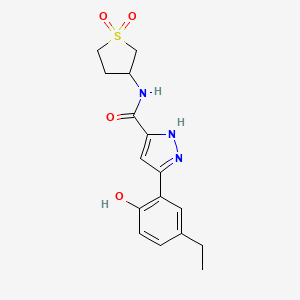
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cyclization reaction involving sulfur-containing reagents.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-methyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1273553-45-9 |
|---|---|
Molekularformel |
C16H19N3O4S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-3-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H19N3O4S/c1-2-10-3-4-15(20)12(7-10)13-8-14(19-18-13)16(21)17-11-5-6-24(22,23)9-11/h3-4,7-8,11,20H,2,5-6,9H2,1H3,(H,17,21)(H,18,19) |
InChI-Schlüssel |
MWBYLBNDPRSIIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3CCS(=O)(=O)C3 |
Löslichkeit |
13.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


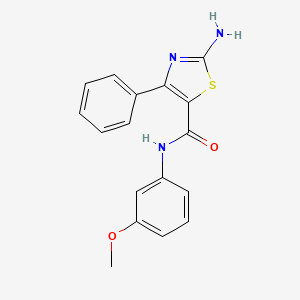
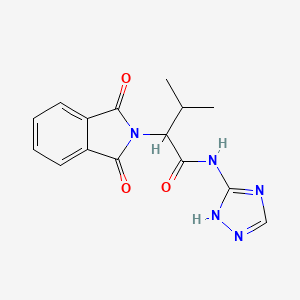
![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)
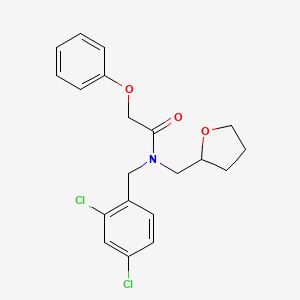
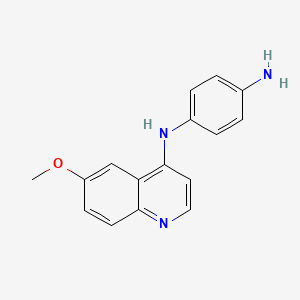
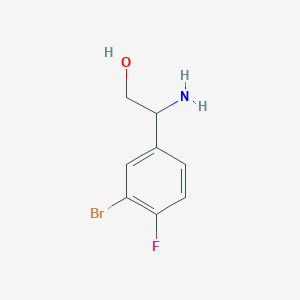




![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)
![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
